molecular formula C18H19N3O3S B11578075 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Katalognummer: B11578075
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: IOJKRBRURJGAOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold renowned for its diverse pharmacological properties. This particular compound features a morpholinylsulfonyl group attached to the phenyl ring, a moiety often associated with influencing the molecule's bioavailability and target binding affinity. The core imidazo[1,2-a]pyridine structure is a privileged scaffold in medicinal chemistry, frequently synthesized via cyclization reactions between 2-aminopyridines and carbonyl compounds . Researchers will find this compound valuable for screening in oncology and inflammation-related studies. While specific mechanistic studies on this exact compound are not fully established, structurally similar imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-cancer and anti-inflammatory activities by suppressing key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) . For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to reduce viability in breast and ovarian cancer cell lines, lower levels of inflammatory cytokines, and suppress NF-κB DNA binding activity . Furthermore, other analogs within this chemical family are known to act as direct inhibitors of enzymes like 5-lipoxygenase (5-LO), a key target in the inflammatory arachidonic acid cascade . The presence of the morpholine sulfonyl group in this compound suggests potential for similar biological interactions, making it a promising candidate for hit-to-lead optimization in drug discovery programs. This product is provided for non-human research purposes only. It is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C18H19N3O3S

Molekulargewicht

357.4 g/mol

IUPAC-Name

4-[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C18H19N3O3S/c1-14-5-6-18-19-17(13-20(18)12-14)15-3-2-4-16(11-15)25(22,23)21-7-9-24-10-8-21/h2-6,11-13H,7-10H2,1H3

InChI-Schlüssel

IOJKRBRURJGAOZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves the use of 2-aminopyridines and acetophenones as starting materials. A CuI-catalyzed aerobic oxidative synthesis is one of the common methods used, which is compatible with a broad range of functional groups . The reaction conditions often include the use of unsaturated ketones as substrates, and the process proceeds through a catalytic Ortoleva-King reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and ligand-free Pd(OAc)2-catalyzed three-component reactions are also explored for efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, with a molecular weight of 355.5 g/mol. Its structure features an imidazo[1,2-a]pyridine core, which is known for its bioactive properties. This compound is characterized by the presence of a morpholinyl sulfonamide group, which enhances its pharmacological potential.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival.

Case Study:
In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) revealed significant cytotoxicity with the following IC50 values:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

Summary of Inflammatory Marker Production:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data highlights the compound's potential for therapeutic use in inflammatory diseases.

Antimicrobial Properties

Some derivatives of imidazo[1,2-a]pyridine have demonstrated antimicrobial activity against various bacterial strains. The presence of the morpholinyl sulfonamide group may contribute to this effect, making it a candidate for further exploration in antimicrobial drug development.

Conclusion and Future Directions

The diverse applications of this compound make it a valuable compound in medicinal chemistry research. Its anticancer, anti-inflammatory, and antimicrobial properties warrant further investigation to fully elucidate its potential therapeutic uses.

Future studies should focus on:

  • In vivo evaluations to confirm efficacy and safety profiles.
  • Structure-activity relationship studies to optimize pharmacological properties.
  • Exploration of combination therapies to enhance therapeutic outcomes in cancer treatment.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can be contextualized by comparing it to structurally related imidazo[1,2-a]pyridine derivatives. Key differences in substituent groups, positions, and biological activities are summarized below:

COX-2 Inhibitors

  • Compound 31 (2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine): Substituents: Methylsulfonyl at the para position of the phenyl ring and morpholinomethyl at position 3 of the imidazopyridine. Activity: IC50 = 0.07 µM for COX-2 inhibition, with a selectivity index (SI) of 217.1 . Comparison: The target compound replaces the para-methylsulfonyl group with a meta-morpholinylsulfonylphenyl moiety.
  • 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives :

    • Substituents : Methylsulfonylphenyl group at position 6 and variable Mannich bases at position 3.
    • Activity : Moderate COX-2 inhibition (IC50 = 0.08 µM, SI = 291.2) .
    • Comparison : Replacing the thiazole ring with an imidazopyridine core (as in the target compound) may enhance π-π stacking interactions in hydrophobic enzyme pockets.

Cholinesterase Inhibitors

  • Compound 2h (Biphenyl-Substituted Imidazopyridine): Substituents: Biphenyl side chain and methyl group at R3. Activity: IC50 = 79 µM for acetylcholinesterase (AChE) inhibition .
  • Compound 2j (3,4-Dichlorophenyl-Substituted Imidazopyridine) :

    • Substituents : 3,4-Dichlorophenyl side chain.
    • Activity : IC50 = 65 µM for butyrylcholinesterase (BChE) inhibition .
    • Comparison : The electron-withdrawing sulfonyl group in the target compound may offer stronger hydrogen-bonding interactions compared to chlorinated aryl groups.

Structural Analogues with Varied Substituents

  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine :

    • Substituents : Phenyl group at position 2 and methyl at position 4.
    • Properties : Used in computational studies to evaluate electronic effects; the methyl group enhances electron density on the core .
    • Comparison : Adding a morpholinylsulfonyl group introduces steric and electronic modifications that likely enhance target selectivity.
  • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Substituents: Chlorine atoms at position 6 and on the phenyl ring. Comparison: The target compound’s sulfonyl group may reduce lipophilicity but improve water solubility and metabolic stability.

Table 1: Key Comparative Data

Compound Name Substituents Target Enzyme IC50 (µM) Selectivity Index Reference ID
Target Compound 6-Methyl, 3-morpholinylsulfonylphenyl COX-2 N/A N/A
Compound 31 3-Morpholinomethyl, 4-methylsulfonylphenyl COX-2 0.07 217.1
6-(4-Methylsulfonylphenyl)imidazo[2,1-b]thiazole 6-Methylsulfonylphenyl, Mannich base COX-2 0.08 291.2
Compound 2h Biphenyl side chain, R4-methyl AChE 79 N/A
Compound 2j 3,4-Dichlorophenyl side chain BChE 65 N/A

Biologische Aktivität

6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure incorporates a morpholine moiety, which is known for enhancing biological activity in various derivatives.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes an imidazopyridine core, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various imidazopyridine derivatives. The compound has shown promising results against several bacterial strains. For instance, in vitro tests have demonstrated that derivatives containing the imidazopyridine structure exhibit minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Imidazopyridine Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
Other Derivative A0.25Staphylococcus epidermidis

Anti-inflammatory Properties

The anti-inflammatory effects of imidazopyridine derivatives have been explored extensively. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the modulation of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Anticancer Activity

The anticancer potential of imidazopyridine derivatives is notable, particularly in targeting specific cancer cell lines. For example, studies have indicated that certain derivatives exhibit cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), with some showing synergistic effects when combined with established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundIC50 (μM)Cell Line
This compound5.0MCF-7
Other Derivative B3.5MDA-MB-231

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at a major university tested the efficacy of various imidazopyridine derivatives against clinical isolates of Staphylococcus aureus. The study found that the tested compound significantly inhibited biofilm formation, suggesting its potential as a therapeutic agent in treating infections associated with biofilm-producing bacteria .
  • Case Study on Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties of similar compounds revealed that they effectively reduced paw edema in rodent models when administered prior to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokines TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves constructing the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes. For the morpholinosulfonylphenyl substituent, a Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be employed. Key parameters include:

  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Purification : Employ flash chromatography followed by recrystallization to achieve >95% purity. Analytical validation via HPLC and 1^1H/13^{13}C NMR is critical for structural confirmation .

Q. How do structural modifications to the morpholinosulfonyl group impact the compound's solubility and stability?

  • Methodological Answer : The morpholinosulfonyl group enhances solubility in aqueous media due to its polar sulfonamide moiety. Stability studies under varying pH (2–9) and temperature (4–37°C) can be conducted using accelerated degradation protocols:

  • HPLC-MS monitoring : Track degradation products over 72 hours to identify hydrolytic or oxidative pathways .
  • LogP determination : Compare partition coefficients (octanol/water) of derivatives with/without the morpholino group to quantify hydrophilicity changes .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or off-target effects. To address this:

  • Dose-response profiling : Use a 10-point concentration range (nM–μM) in cell-based assays (e.g., cytotoxicity, enzyme inhibition) to establish EC50_{50}/IC50_{50} values .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) and adjust for differences in cell lines or assay conditions .

Q. How can computational modeling guide the design of derivatives with enhanced COX-2 selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD (molecular dynamics) simulations can predict binding modes in COX-2’s hydrophobic pocket:

  • Pharmacophore mapping : Align the morpholinosulfonyl group with COX-2’s secondary sulfonamide-binding region .
  • Free energy calculations : Use MM-GBSA to rank derivatives by binding affinity. Prioritize compounds with ΔG < −8 kcal/mol .
  • Selectivity screening : Cross-test against COX-1 to calculate selectivity indices (SI = IC50_{50}(COX-1)/IC50_{50}(COX-2)) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation of this compound?

  • Methodological Answer : Focus on:

  • Oral bioavailability : Conduct PK studies in rodent models with plasma sampling over 24h. Calculate AUC and Cmax_{max} .
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver, brain) .
  • Metabolite identification : Perform hepatic microsome incubations with LC-HRMS to detect phase I/II metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.